molecular formula C17H24N2O4 B2959630 1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid CAS No. 1695428-18-2

1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid

Cat. No.: B2959630
CAS No.: 1695428-18-2
M. Wt: 320.389
InChI Key: KPYWFDPHZHPYGC-UHFFFAOYSA-N
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Description

This compound features a piperidine ring substituted at the 4-position with a pyridin-3-ylmethyl group and a carboxylic acid moiety. The tert-butoxycarbonyl (Boc) group at the 1-position acts as a protective group for the piperidine nitrogen, enhancing stability during synthetic processes . Its molecular formula is C₁₇H₂₄N₂O₄ (calculated based on structural analogs), with a molecular weight of approximately 320.38 g/mol.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)19-9-6-17(7-10-19,14(20)21)11-13-5-4-8-18-12-13/h4-5,8,12H,6-7,9-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYWFDPHZHPYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid, with the CAS number 1695428-18-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

The compound has a molecular formula of C17H24N2O4 and a molecular weight of 320.38 g/mol. It is characterized by the presence of a piperidine ring substituted with a pyridine moiety, which is often associated with various biological activities.

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of similar piperidine derivatives. For instance, compounds with structural similarities have demonstrated significant inhibitory effects on cancer cell proliferation. In one study, a related compound showed an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells, indicating potent activity against this aggressive cancer type .

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical for tumor growth. For example, some derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis .

Case Study 1: In Vivo Efficacy

In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with a structurally similar compound significantly inhibited lung metastasis compared to known treatments like TAE226 . This suggests that modifications in the piperidine structure can enhance therapeutic efficacy.

Case Study 2: Safety Profile

Toxicological assessments have indicated that related compounds exhibit no acute toxicity at high doses (up to 2000 mg/kg) in animal models . This safety profile is crucial for further development as potential therapeutic agents.

Biological Activity Summary Table

Biological Activity Observations Reference
Anticancer ActivityIC50 = 0.126 μM against MDA-MB-231 cells
Inhibition of MMPsSignificant inhibition observed in vitro
Safety ProfileNo acute toxicity up to 2000 mg/kg in mice

Toxicological Information

The safety data sheet for the compound indicates that specific toxicological effects have not been thoroughly studied. However, it is classified as not hazardous under normal conditions . Further research is needed to establish comprehensive safety and toxicity profiles.

Comparison with Similar Compounds

Core Piperidine Derivatives with Boc Protection

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 4-(Pyridin-3-ylmethyl), 1-Boc C₁₇H₂₄N₂O₄ ~320.38 Intermediate in drug synthesis; Boc enhances stability
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid 4-COOH, 1-Boc C₁₁H₁₉NO₄ 229.27 Common building block for peptidomimetics; high crystallinity (monoclinic, P21/c)
4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid 4-NHBoc, 4-COOH C₁₁H₂₀N₂O₄ 244.29 Dual functional groups for peptide coupling; melting point >200°C
1-[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]piperidine-4-carboxylic acid 1-Boc-pyrrolidin-3-yl, 4-COOH C₁₅H₂₆N₂O₄ 298.38 Enhanced solubility in polar solvents; 95% purity (typical)

Key Observations :

  • Boc-protected analogs generally exhibit improved stability but reduced aqueous solubility compared to unprotected derivatives (e.g., hydrochloride salts) .

Piperidine-4-carboxylic Acid Derivatives with Aromatic Substituents

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-(4-tert-Butylbenzyl)piperidine-4-carboxylic acid 4-(tert-Butylbenzyl), 1-H C₁₈H₂₇NO₂ 289.42 Lipophilic analog; used in receptor-binding studies
1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid dihydrochloride 4-(Pyridin-3-ylmethyl), 1-H (dihydrochloride) C₁₂H₁₈Cl₂N₂O₂ 293.19 Improved water solubility; respiratory tract irritation hazard (H335)
1-(3-Methoxybenzyl)piperidine-4-carboxylic acid 4-(3-Methoxybenzyl), 1-Boc C₁₈H₂₆N₂O₅ 350.41 Methoxy group enhances electron density; discontinued commercial availability

Key Observations :

  • The dihydrochloride salt of the pyridin-3-ylmethyl derivative (C₁₂H₁₈Cl₂N₂O₂) shows significantly higher solubility in water compared to the Boc-protected target compound, albeit with increased toxicity risks .
  • tert-Butylbenzyl and methoxybenzyl substituents increase lipophilicity, which may enhance blood-brain barrier penetration but reduce metabolic stability .

Key Observations :

  • Piperidine-4-carboxylic acid derivatives are frequently explored as prodrugs or enzyme inhibitors due to their structural mimicry of amino acids .
  • Boc-protected compounds generally exhibit lower acute toxicity compared to unprotected variants but require careful handling due to dust inhalation risks .

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